Erk-IN-2 Erk-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16684555
InChI: InChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1
SMILES:
Molecular Formula: C16H18ClN5O2
Molecular Weight: 347.80 g/mol

Erk-IN-2

CAS No.:

Cat. No.: VC16684555

Molecular Formula: C16H18ClN5O2

Molecular Weight: 347.80 g/mol

* For research use only. Not for human or veterinary use.

Erk-IN-2 -

Specification

Molecular Formula C16H18ClN5O2
Molecular Weight 347.80 g/mol
IUPAC Name 1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea;hydrochloride
Standard InChI InChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1
Standard InChI Key VPFDSSKZNLUCLT-HNCPQSOCSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl

Introduction

Chemical Identity and Structural Characteristics

Erk-IN-2, systematically named 1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea, belongs to the urea derivative class. Its three-dimensional conformation reveals a pyrazolopyridine core linked to a phenylethyl group via a urea bridge, enabling selective interactions with ERK kinases . Key identifiers include:

PropertyValue
IUPAC Name1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea
SMILESCC@HNC(=O)NC2=NC(=C3C=NNC3=C2)CO
InChIKeyRAXZSEGXMBWYQK-SNVBAGLBSA-N
Molecular FormulaC₁₆H₁₇N₅O₂
Molecular Weight311.34 g/mol

The stereochemistry at the (1R)-1-phenylethyl moiety is critical for binding specificity, as demonstrated by molecular docking studies of analogous ERK inhibitors .

Mechanism of Action and Target Specificity

Erk-IN-2 inhibits ERK1/2, terminal kinases in the mitogen-activated protein kinase (MAPK) cascade. ERK1/2 activation typically requires dual phosphorylation by MEK1/2 at Thr-Glu-Tyr motifs, enabling substrate recognition and nuclear translocation . Erk-IN-2 binds the ERK ATP pocket, as inferred from structural analogs, preventing phosphorylation of downstream targets like c-Fos and ternary complex factors (TCFs) .

Notably, ERK1/2 exhibit functional divergence:

  • ERK1 regulates differentiation and metabolic processes .

  • ERK2 dominates in proliferation and inflammatory responses .

Erk-IN-2’s paralog selectivity remains uncharacterized, though its scaffold shares features with pan-ERK inhibitors such as Vx11e, which blocks both ERK1 and ERK2 in embryonic stem cell models .

Research Applications and Experimental Findings

Role in Stem Cell Differentiation

In murine embryonic stem cells (ESCs), dual ERK1/2 inhibition sustains pluripotency when combined with GSK3β inhibitors (e.g., CHIR99021) . Selective ERK1 inhibition promotes mesendoderm differentiation, whereas ERK2 inhibition has minimal effect, underscoring ERK1’s dominance in lineage commitment . Erk-IN-2’s structural similarity to Vx11e suggests potential utility in dissecting ERK paralog functions, though direct evidence is pending .

Immune Signaling Modulation

ERK1/2 drive pro-inflammatory cytokine production (e.g., TNF-α, IL-6) via Toll-like receptor (TLR) pathways . Scaffold proteins like SCIMP recruit ERK2 to TLR4 complexes, amplifying macrophage responses . Erk-IN-2 could suppress such pathways, offering a therapeutic angle for inflammatory diseases, though in vivo validation is needed .

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